molecular formula C36H46Cl3MnN4 B12334154 manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride

manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride

Cat. No.: B12334154
M. Wt: 696.1 g/mol
InChI Key: JPVZVLLMHGZGKR-UHFFFAOYSA-K
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Description

Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their large ring structures and ability to coordinate with metal ions, making them valuable in various scientific and industrial applications. This particular compound features manganese in the +3 oxidation state, coordinated with a porphyrin ring substituted with ethyl groups, and is further stabilized by three chloride ions.

Preparation Methods

The synthesis of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride typically involves the following steps:

    Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a series of condensation reactions involving pyrrole and aldehydes. The resulting macrocyclic structure is then substituted with ethyl groups at specific positions.

    Metalation: The synthesized porphyrin is then reacted with a manganese salt, such as manganese(II) chloride, under controlled conditions to introduce the manganese ion into the porphyrin ring.

    Oxidation: The manganese(II) porphyrin complex is oxidized to the manganese(III) state using an oxidizing agent like chlorine or ferric chloride.

    Stabilization: The final step involves the addition of chloride ions to stabilize the manganese(III) porphyrin complex, resulting in the formation of this compound.

Chemical Reactions Analysis

Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The manganese center can undergo redox reactions, switching between different oxidation states. Common reagents include hydrogen peroxide and sodium borohydride.

    Substitution Reactions: The chloride ions can be substituted with other ligands, such as cyanide or thiocyanate, under appropriate conditions.

    Coordination Reactions: The porphyrin ring can coordinate with other metal ions or molecules, forming stable complexes.

Scientific Research Applications

Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride involves its ability to coordinate with various substrates and facilitate redox reactions. The manganese center can accept and donate electrons, making it an effective catalyst. The porphyrin ring provides a stable environment for the manganese ion, enhancing its reactivity and selectivity. The chloride ions help stabilize the complex and can be replaced by other ligands to modulate its activity .

Comparison with Similar Compounds

Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride is unique due to its specific substitution pattern and the presence of manganese in the +3 oxidation state. Similar compounds include:

Properties

Molecular Formula

C36H46Cl3MnN4

Molecular Weight

696.1 g/mol

IUPAC Name

manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride

InChI

InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,39H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3

InChI Key

JPVZVLLMHGZGKR-UHFFFAOYSA-K

Canonical SMILES

CCC1=CC2=NC1=C(C3=C(C(=C(N3)C(=C4C(=C(C(=CC5=NC(=C2)C=C5)N4CC)CC)CC)CC)CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3]

Origin of Product

United States

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